(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
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Overview
Description
®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a pyrrolidin-3-yloxy group
Preparation Methods
The synthesis of ®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride typically involves several steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis.
Introduction of the Pyrrolidin-3-yloxy Group: This step involves the reaction of pyridine with pyrrolidine and an appropriate alkylating agent under controlled conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyridine ring and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their diverse biological activities.
Properties
Molecular Formula |
C10H16Cl2N2O |
---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
2-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H/t10-;;/m1../s1 |
InChI Key |
LCTKNDTZEASADO-YQFADDPSSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CC=CC=N2.Cl.Cl |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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